4,6-Diaminoresorcinol
Overview
Description
4,6-Diaminoresorcinol is a chemical compound that has been extensively studied due to its utility in various applications, including the synthesis of high-performance polymers and as a precursor for the formation of Schiff base ligands and hydrazone ligands. It is also a key monomer in the production of poly(p-phenylenebenzobisoxazole) (PBO), a high-strength and heat-resistant fiber .
Synthesis Analysis
The synthesis of 4,6-diaminoresorcinol dihydrochloride has been achieved through different methods. One approach involves starting with 1,2,3-trichlorobenzene, which undergoes a series of reactions including nitration, hydrolyzation, and catalytic hydrogenation to yield the dihydrochloride with high purity . Another method uses resorcinol as a starting material, which is sulfonated, nitrated, hydrolyzed, and finally reduced to obtain 4,6-diaminoresorcinol with over 99% purity . These methods have been optimized to improve production efficiency and reduce costs, with particular attention to preventing oxidation of the monomer and loss of Pd/C catalyst activity .
Molecular Structure Analysis
The molecular structure of 4,6-diaminoresorcinol and its derivatives has been elucidated using various spectroscopic techniques. For instance, Schiff base ligands derived from 4,6-diacetylresorcinol have been characterized by IR, mass, 1H NMR, and electronic spectra . Similarly, hydrazone ligands formed from the condensation of 4,6-diacetylresorcinol with oxalyldihydrazine have been analyzed using elemental analyses, IR, mass, 1H NMR, and UV-vis spectra .
Chemical Reactions Analysis
4,6-Diaminoresorcinol participates in various chemical reactions to form complex structures. It can react with aromatic tetracarboxylic dianhydrides to synthesize polyimides containing pendant phenolic hydroxyl groups . Additionally, it undergoes sulfur-assisted carbonylation with carbon monoxide to form stable oxazolone derivatives, which are useful equivalents of 4,6-diaminoresorcinol for production, storage, and transportation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-diaminoresorcinol and its derivatives have been studied in detail. For example, the polyimides derived from 4,6-diaminoresorcinol dihydrochloride exhibit high glass transition temperatures and a high degree of water uptake . The stability of 4,6-diaminoresorcinol in air is a concern, which has led to the development of more stable derivatives for industrial applications . The mesophase behavior of compounds based on disubstituted resorcinol, such as 4,6-dichlororesorcinol, has been investigated, revealing that the liquid crystalline properties are significantly influenced by lateral substitution on the outer ring .
Scientific Research Applications
Polymerization and Material Synthesis
4,6-Diaminoresorcinol is notably used in polymerization processes. One application involves synthesizing poly(p-phenylenebenzobisoxazole) (PBO) with high molecular weight from 4,6-diaminoresorcinol salts and terephthalic acid, which is characterized for its significant thermal stability and elemental composition (Han Zhe-wen, 2009). Additionally, high Tg polyimides containing pendant phenolic hydroxyl groups are synthesized via one-step solution polymerization of the dihydrochloride salt of 4,6-diaminoresorcinol, producing materials with high glass transition temperatures and significant water uptake (T. M. Moy & J. Mcgrath, 1994).
Chemical Synthesis and Refinement
4,6-Diaminoresorcinol undergoes various chemical synthesis and refinement processes. Its refinement through recrystallization in hydrochloric acid has been studied, demonstrating enhanced purity (L. Xia, 2006). The synthesis method using resorcinol as a starting material leads to a product with over 99% purity (Ye Dan-yin, 2014).
Analytical and Measurement Techniques
Conductometric titration has been employed for the quantitative analysis of the purity of 4,6-diaminoresorcinol dichloride, showing a clear turning point in conductivity and excellent repeatability (Dai Li-jun, 2004).
Novel Reactions and Compounds
4,6-Diaminoresorcinol is involved in unique chemical reactions, such as sulfur-assisted carbonylation with carbon monoxide. This process yields benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, a stable equivalent of 4,6-diaminoresorcinol useful in production, storage, and transportation (T. Mizuno et al., 2012).
Safety And Hazards
4,6-Diaminoresorcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .
Relevant Papers
The relevant papers retrieved provide valuable information on the synthesis and applications of 4,6-Diaminoresorcinol .
properties
IUPAC Name |
4,6-diaminobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYROBMRMXHROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021901 | |
Record name | 4,6-Diaminoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminoresorcinol | |
CAS RN |
15791-87-4 | |
Record name | 4,6-Diaminoresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15791-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Diaminoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediol, 4,6-diamino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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